3-メチル-5-(トリフルオロメチル)ピリジン

説明

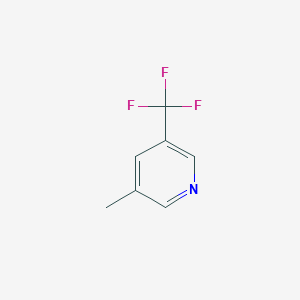

3-Methyl-5-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

科学的研究の応用

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)pyridine has diverse applications across multiple domains:

Chemistry

- Building Block for Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Coordination Chemistry: Acts as a ligand in coordination complexes, enhancing the stability and reactivity of metal centers .

Biology

- Biological Activity Studies: Research indicates potential antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents .

- Mechanism of Action: The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets .

Medicine

- Pharmaceutical Precursor: Used in the synthesis of drugs with improved metabolic stability due to the trifluoromethyl moiety. Notable examples include antiviral agents like tipranavir, which targets HIV protease .

- Clinical Trials: Several derivatives are currently undergoing clinical trials for their potential use as antivirals and anticancer agents .

Industry

- Agrochemical Development: Integral in formulating herbicides and insecticides, with derivatives like fluazinam demonstrating superior pest control properties compared to traditional chemicals .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Various pharmaceuticals |

| Biology | Antimicrobial and antiviral research | Tipranavir (HIV treatment) |

| Medicine | Drug precursor for metabolic stability | Fluazinam (fungicide) |

| Industry | Agrochemical formulations | Pyridalyl (insecticide) |

Case Study 1: Antiviral Development

A study highlighted the synthesis of 3-Methyl-5-(trifluoromethyl)pyridine derivatives as potential antiviral agents. The compounds showed significant activity against various viruses, leading to further exploration in drug development pipelines .

Case Study 2: Agrochemical Applications

Research on the use of trifluoromethylpyridine derivatives in agrochemicals revealed that these compounds are effective against a range of pests while minimizing environmental impact. The development of fluazinam showcased how trifluoromethyl substitutions can enhance fungicidal efficacy compared to conventional compounds .

作用機序

Target of Action

Trifluoromethylpyridine (tfmp) derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries . For instance, Alpelisib, a drug containing a trifluoromethyl alkyl substituted pyridine, is a phosphatidylinositol-3-kinase (PI3K) inhibitor . PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . For example, in the case of Alpelisib, it inhibits PI3K, thereby affecting cell proliferation and other cellular processes .

Biochemical Pathways

For instance, Alpelisib, a TFMP derivative, affects the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .

Result of Action

For instance, they are used in the protection of crops from pests . In the pharmaceutical industry, they have been used in drugs that inhibit specific enzymes, thereby affecting cell proliferation and other cellular processes .

生化学分析

Biochemical Properties

The biochemical activities of 3-Methyl-5-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-5-(trifluoromethyl)pyridine is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct trifluoromethylation of 3-methylpyridine using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of 3-Methyl-5-(trifluoromethyl)pyridine may involve continuous flow processes to ensure high efficiency and yield. The use of specialized reactors and catalysts can optimize the reaction conditions, leading to scalable production .

化学反応の分析

Types of Reactions: 3-Methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives .

類似化合物との比較

- 2-Methyl-5-(trifluoromethyl)pyridine

- 4-Methyl-5-(trifluoromethyl)pyridine

- 3-Chloro-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 3-Methyl-5-(trifluoromethyl)pyridine exhibits unique properties due to the position of the methyl and trifluoromethyl groups on the pyridine ring. This positional arrangement affects the compound’s reactivity, stability, and interaction with other molecules.

生物活性

3-Methyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, improving their potency and selectivity. This article aims to provide a comprehensive overview of the biological activities associated with 3-Methyl-5-(trifluoromethyl)pyridine, including its synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has demonstrated that trifluoromethylpyridine derivatives exhibit notable antimicrobial properties. A study synthesized various trifluoromethylpyridine amide derivatives, including 3-Methyl-5-(trifluoromethyl)pyridine, and evaluated their antibacterial activity against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum. The results indicated that several derivatives showed significant inhibition rates, with some compounds achieving over 60% efficacy at concentrations as low as 50 mg/L .

Anticancer Activity

Trifluoromethyl-substituted compounds have been linked to enhanced anticancer activity. For instance, the presence of the trifluoromethyl group has been shown to increase binding affinity to target proteins involved in cancer pathways. In a study involving various urea derivatives containing trifluoromethyl groups, compounds demonstrated IC₅₀ values ranging from 12.4 to 52.1 μM against different cancer cell lines, indicating promising anticancer potential . Specifically, the incorporation of the trifluoromethyl group was noted to facilitate multipolar interactions with carbonyl groups in proteins, enhancing their inhibitory effects on cancer cell proliferation.

The biological activity of 3-Methyl-5-(trifluoromethyl)pyridine can be attributed to several mechanisms:

- Protein Interaction : The trifluoromethyl group enhances the compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins.

- Gene Regulation : Compounds containing this moiety have been reported to down-regulate key genes involved in tumor progression, such as TP53, BRCA1, and EGFR in treated cancer cells .

- Enzyme Inhibition : Trifluoromethylpyridines may act as inhibitors of specific enzymes involved in metabolic pathways, contributing to their therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the effectiveness of various trifluoromethylpyridine derivatives against Xoo and R. solanacearum. Among them, compound E6 (2,3-dichlorobenzyl) exhibited the highest activity at 67% inhibition against R. solanacearum at a concentration of 100 mg/L . This study highlights the potential for developing new antimicrobial agents based on the trifluoromethylpyridine scaffold.

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer activity, several trifluoromethyl-substituted urea derivatives were synthesized and tested against human cancer cell lines. Compound 9 showed IC₅₀ values of 17.8 μM against HCT116 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC₅₀ = 52.1 μM) . This indicates that modifications on the pyridine ring can lead to improved therapeutic agents.

特性

IUPAC Name |

3-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-2-6(4-11-3-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBZMCXMVOZHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563694 | |

| Record name | 3-Methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-15-7 | |

| Record name | 3-Methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。